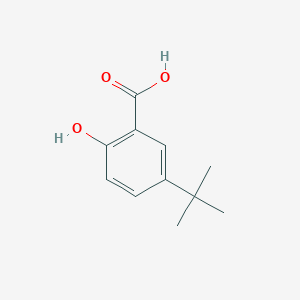

5-tert-Butyl-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-tert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAICWTLLSRXZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167042 | |

| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16094-31-8 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16094-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016094318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16094-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16094-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(1,1-Dimethylethyl)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-tert-Butyl-2-hydroxybenzoic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 5-tert-Butyl-2-hydroxybenzoic Acid

Introduction

This compound, a derivative of salicylic acid, is a chemical compound of significant interest in organic synthesis and medicinal chemistry. The presence of a bulky tert-butyl group on the benzene ring introduces unique steric and electronic properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and visual representations of key concepts and workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and application in research and development.

Physical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 16094-31-8[1] |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Molecular Weight | 194.23 g/mol [1][2] |

| Purity | Typically ≥96% |

| Appearance | White to off-white crystalline powder |

| Storage | Store in a dry, well-ventilated place at room temperature.[3] |

Spectral Properties

| Spectroscopy | Key Features |

| ¹H NMR | - Aromatic protons in the range of 6.8-7.8 ppm. - A singlet for the nine protons of the tert-butyl group around 1.3 ppm. - A broad singlet for the acidic proton of the carboxylic acid, typically downfield (>10 ppm). - A singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. - Aromatic carbons between 110-160 ppm. - Quaternary and methyl carbons of the tert-butyl group around 30-35 ppm. |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). - O-H stretch from the phenolic hydroxyl group (~3300-3600 cm⁻¹). - C=O stretch from the carboxylic acid (~1650-1700 cm⁻¹). - C-H stretches from the aromatic ring and tert-butyl group (~2850-3100 cm⁻¹). |

Chemical Structure

The molecular structure of this compound, featuring a salicylic acid core with a tert-butyl substituent at the 5-position, is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common method for the synthesis of hydroxybenzoic acids. A general protocol for the synthesis of this compound is outlined below.

Materials:

-

4-tert-Butylphenol

-

Sodium hydroxide

-

Carbon dioxide (high pressure)

-

Sulfuric acid (concentrated)

-

Water (deionized)

-

Ethanol

Procedure:

-

Phenoxide Formation: In a suitable reaction vessel, dissolve 4-tert-butylphenol in an aqueous solution of sodium hydroxide to form sodium 4-tert-butylphenoxide.

-

Drying: Remove the water under vacuum to obtain the dry sodium phenoxide salt.

-

Carboxylation: Transfer the dry salt to a high-pressure autoclave. Heat the vessel to 120-140°C and introduce carbon dioxide under a pressure of 5-7 atm. Maintain these conditions for several hours.

-

Work-up: After the reaction is complete, cool the autoclave and release the pressure. Dissolve the solid product in hot water.

-

Acidification: Carefully acidify the aqueous solution with concentrated sulfuric acid until a precipitate forms. The pH should be acidic.

-

Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the crude this compound by vacuum filtration.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified acid.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Caption: Workflow for spectroscopic analysis.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautions: Avoid breathing dust, and use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

5-tert-Butyl-2-hydroxybenzoic acid CAS number 16094-31-8

An In-depth Technical Guide to 5-tert-Butyl-2-hydroxybenzoic Acid (CAS 16094-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with a CAS number of 16094-31-8, is a substituted derivative of salicylic acid. As a member of the hydroxybenzoic acid class of compounds, it holds interest in various scientific fields, including organic synthesis, materials science, and pharmacology. The presence of a bulky tert-butyl group on the benzene ring introduces significant steric and electronic effects, modifying the physicochemical and biological properties compared to its parent compound, salicylic acid. These modifications make it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, biological relevance, analytical methods, and safety information. The content is intended to serve as a foundational resource for professionals engaged in research and development.

Physicochemical Properties

The structural characteristics of this compound define its behavior in chemical and biological systems. Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16094-31-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-(1,1-dimethylethyl)-2-hydroxybenzoic acid, 5-tert-butylsalicylic acid | [3] |

| Storage Temperature | Room Temperature / Ambient | [1] |

| Physical Appearance | Data not available | [2] |

Synthesis and Reactions

The primary industrial and laboratory-scale synthesis of this compound is achieved via the Kolbe-Schmitt reaction. This carboxylation reaction is a well-established method for producing aromatic hydroxy acids.[4][5][6]

Synthesis via Kolbe-Schmitt Reaction

The synthesis starts with 4-tert-butylphenol, which is first deprotonated with a strong base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This phenoxide is significantly more reactive towards electrophilic aromatic substitution than the starting phenol. The sodium 4-tert-butylphenoxide is then heated under high pressure with carbon dioxide. The electrophilic carbon dioxide attacks the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group, to yield the carboxylated product. The final step involves acidification to protonate the carboxylate and yield this compound.[7][8]

Experimental Protocol: Kolbe-Schmitt Synthesis

The following protocol is adapted from established procedures for similar substituted phenols.[9]

-

Phenoxide Formation: In a high-pressure reactor, charge 4-tert-butylphenol and a stoichiometric equivalent of sodium hydroxide. Heat the mixture to 160-180 °C under an inert atmosphere (e.g., nitrogen) to form the sodium phenoxide salt and remove water.

-

Carboxylation: Seal the reactor and introduce carbon dioxide to a pressure of 80-100 atm. Maintain the temperature at 125-150 °C with vigorous stirring for 4-6 hours.

-

Work-up and Isolation: Cool the reactor to room temperature and cautiously vent the excess CO₂. Dissolve the solid product in hot water.

-

Acidification: Acidify the aqueous solution with a strong acid, such as sulfuric or hydrochloric acid, until the pH is approximately 2-3. This will precipitate the this compound.

-

Purification: Filter the crude product, wash with cold water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Biological Activity and Applications in Drug Development

While direct biological screening data for this compound is limited in publicly available literature, the core structure is a key component in several biologically active molecules, highlighting its potential as a scaffold in drug discovery.

Neuroprotective Potential of Derivatives

A novel derivative, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (named LX009), has demonstrated significant neuroprotective effects in a model of ischemic stroke.[10] The study showed that this compound protects against oxygen-glucose deprivation/reperfusion injury by reducing oxidative stress. Mechanistically, LX009 was found to elevate the phosphorylation of Akt and increase the expression of nuclear factor-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). This suggests that the this compound moiety can be incorporated into structures that modulate key cytoprotective signaling pathways.

Enzyme Inhibition

Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial enzyme implicated in metabolic regulation and cancer.[11] A screening campaign identified a hit compound where the 2-hydroxybenzoic acid group was crucial for binding to the active site. The carboxylate forms a salt bridge with Arg105 and a hydrogen bond with Tyr102, while the hydroxyl group H-bonds with Val221. This demonstrates the utility of the salicylic acid scaffold for designing targeted enzyme inhibitors. The introduction of a 5-tert-butyl group could be explored to enhance selectivity or potency by probing specific hydrophobic pockets within an enzyme's active site.

Analytical Methods

The characterization and quantification of this compound are typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity and concentration of this compound. The protocol below is a general method adapted from procedures for similar phenolic acids.[12][13]

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B). A typical starting condition could be 85:15 (A:B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on related p-hydroxybenzoic acid derivatives, a wavelength of approximately 258 nm is recommended.[14]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in methanol or the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, distinct signals for the three aromatic protons exhibiting coupling, a broad singlet for the phenolic hydroxyl proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would show distinct signals for all 11 unique carbon atoms in the molecule.

Safety and Toxicology

This compound is classified as hazardous. All handling should be performed in a well-ventilated area by trained personnel using appropriate personal protective equipment (PPE).

| Hazard Type | GHS Classification | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Reference: [1]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a versatile synthetic intermediate with defined physicochemical properties. Its synthesis is readily achievable through the Kolbe-Schmitt reaction. While direct biological data on the compound itself is sparse, its structural motif is present in molecules with significant therapeutic potential, particularly in the areas of neuroprotection and enzyme inhibition. This suggests that this compound is a valuable starting material for medicinal chemistry programs and a compelling candidate for further biological screening. Standard analytical methods are well-suited for its characterization and quantification, and established safety protocols should be followed during its handling.

References

- 1. 5-(tert-Butyl)-2-hydroxybenzoic acid | 16094-31-8 [sigmaaldrich.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound - CAS:16094-31-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]

- 10. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methyl 5-tert-butyl-2-hydroxybenzoate | Benchchem [benchchem.com]

physicochemical properties of 5-tert-Butyl-2-hydroxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while basic identifiers are well-established, specific experimental values for properties such as melting point, boiling point, and solubility have not been located in the reviewed scientific literature.

| Property | Value | Source |

| IUPAC Name | 5-(tert-butyl)-2-hydroxybenzoic acid | |

| Synonyms | 5-tert-butylsalicylic acid | [1] |

| CAS Number | 16094-31-8 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| InChI Key | XAICWTLLSRXZPB-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)c1ccc(O)c(C(=O)O)c1 | [2] |

| Purity | ≥96% | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Acid Dissociation Constant (pKa) | Data not available | |

| Octanol-Water Partition Coefficient (logP) | Data not available | |

| Water Solubility | Data not available | |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [1] |

Experimental Protocols

The following sections detail standardized laboratory protocols that can be employed to determine the key .

Determination of pKa by Potentiometric Titration

This method is a highly accurate technique for determining the acid dissociation constant (pKa) of a weak acid by monitoring pH changes during titration with a strong base.[3]

Apparatus and Reagents:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker or titration vessel

-

Analytical balance

-

This compound (accurately weighed)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Co-solvent (e.g., methanol or ethanol), if required for solubility

-

0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[4]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[4]

-

Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of approximately 1-10 mM. If the compound has low water solubility, dissolve it first in a minimal amount of a suitable co-solvent (e.g., ethanol) before diluting with deionized water.[3][5] Add KCl solution to maintain a constant ionic strength.[4]

-

Titration Setup: Place the sample solution in the titration vessel on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution. Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each increment, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH.[4] Continue this process well past the equivalence point, which is characterized by a sharp change in pH.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[6]

-

The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).[5]

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[7][8]

Apparatus and Reagents:

-

n-Octanol (HPLC grade, pre-saturated with buffer)

-

Aqueous buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

-

This compound

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if emulsions form)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Phase Preparation: Prepare the n-octanol and aqueous buffer phases. Vigorously mix n-octanol and the buffer together for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning:

-

Add a precise volume of the n-octanol phase and the aqueous stock solution into a centrifuge tube or flask. The volume ratio can be adjusted depending on the expected lipophilicity.[9]

-

Securely cap the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[10]

-

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. If an emulsion has formed, the mixture may be centrifuged to facilitate separation.[10]

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase.

-

Determine the concentration of the compound in the aqueous phase (C_water) using a validated analytical method like HPLC-UV.

-

The concentration in the octanol phase (C_octanol) can be determined by difference from the initial concentration in the aqueous phase, assuming mass balance.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations:

-

P = C_octanol / C_water

-

The final value is expressed as its base-10 logarithm: logP = log₁₀(P).

-

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds like salicylic acid derivatives.[11][12]

Apparatus and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid

-

Mobile Phase B: Acetonitrile or Methanol

-

This compound sample

-

Solvent for sample dissolution (e.g., acetonitrile/water mixture)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent mixture. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used, for example:

-

Start with 95% A / 5% B

-

Linearly increase to 5% A / 95% B over 20 minutes

-

Hold at 95% B for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV scan, often around 254 nm or 300 nm for phenolic acids).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

-

Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical processes related to this compound.

Caption: Plausible synthesis route via the Kolbe-Schmitt reaction.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

- 1. This compound - CAS:16094-31-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound 97% | CAS: 16094-31-8 | AChemBlock [achemblock.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. scispace.com [scispace.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide to 5-tert-Butyl-2-hydroxybenzoic Acid: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-tert-Butyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid. The document details its structural formula, explores its various isomers, presents key quantitative data, outlines a relevant experimental protocol for its synthesis, and provides a visual representation of its isomeric relationships.

Structural Formula of this compound

This compound is an organic compound with the chemical formula C₁₁H₁₄O₃. Its structure consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a tert-butyl group [-C(CH₃)₃] at position 5. The presence of the hydroxyl group ortho to the carboxyl group classifies it as a derivative of salicylic acid.

IUPAC Name: 5-(tert-butyl)-2-hydroxybenzoic acid

Isomers of this compound

The isomers of this compound can be categorized based on the positional arrangement of the tert-butyl and hydroxyl groups on the benzoic acid backbone. Additionally, isomers exist where the tert-butyl group is part of an ester linkage with the carboxylic acid.

Positional Isomers

The primary isomers are positional isomers, where the functional groups occupy different positions on the benzene ring. Given the parent molecule, 2-hydroxybenzoic acid (salicylic acid), the tert-butyl group can be positioned at carbons 3, 4, or 5. Similarly, considering a tert-butylbenzoic acid, the hydroxyl group can be at various positions.

Structural Isomers

Structural isomers also include compounds with the same molecular formula but different connectivity, such as tert-butyl esters of hydroxybenzoic acids.

Quantitative Data of Isomers

The following table summarizes key quantitative data for this compound and some of its isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 16094-31-8 | C₁₁H₁₄O₃ | 194.23 | Not available |

| 3-tert-Butyl-2-hydroxybenzoic acid | 3885-66-3 | C₁₁H₁₄O₃ | 194.23 | Not available |

| 4-tert-Butyl-2-hydroxybenzoic acid | 5443-03-8 | C₁₁H₁₄O₃ | 194.23 | Not available |

| 3,5-Di-tert-butyl-2-hydroxybenzoic acid | 19715-19-6 | C₁₅H₂₂O₃ | 250.33 | 157-162[1] |

| tert-Butyl 2-hydroxybenzoate | 23408-05-1 | C₁₁H₁₄O₃ | 194.23 | Not available |

| 4-tert-Butylbenzoic acid | 98-73-7 | C₁₁H₁₄O₂ | 178.23 | 164-167 |

Experimental Protocols: Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids, including substituted derivatives like this compound.[2][3][4] This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidification.

A representative protocol for a similar compound, 3,5-di-tert-butylsalicylic acid, is described below, which can be adapted for the synthesis of this compound starting from 4-tert-butylphenol.[5]

Objective: To synthesize a tert-butyl substituted salicylic acid via Kolbe-Schmitt carboxylation.

Materials:

-

Substituted Phenol (e.g., 4-tert-butylphenol)

-

Sodium Hydroxide (or other alkali metal hydroxide)

-

Carbon Dioxide (gas)

-

Sulfuric Acid (or other strong acid for workup)

-

Solvent (if necessary)

Methodology:

-

Formation of the Phenoxide: The starting phenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This reaction is typically carried out in a dry, inert atmosphere to prevent unwanted side reactions.

-

Carboxylation: The sodium phenoxide is then heated in a high-pressure reactor (autoclave) under a carbon dioxide atmosphere. Typical reaction conditions are 125°C and 100 atm of CO₂.[2] The electrophilic carbon of CO₂ attacks the electron-rich aromatic ring of the phenoxide, preferentially at the ortho position for sodium phenoxide, to form the sodium salt of the carboxylic acid.

-

Acidification: After the carboxylation is complete, the reaction mixture is cooled, and the resulting sodium salicylate derivative is treated with a strong acid, such as sulfuric acid. This protonates the carboxylate and phenoxide groups, yielding the final hydroxybenzoic acid product.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain the pure this compound.

Note on Regioselectivity: The choice of alkali metal hydroxide can influence the position of carboxylation. While sodium phenoxide tends to yield the ortho-isomer (salicylic acid), using potassium hydroxide can favor the formation of the para-isomer (4-hydroxybenzoic acid).[2][6]

Visualization of Isomeric Relationships

The following diagram, generated using Graphviz (DOT language), illustrates the structural relationship between the parent molecule, 2-hydroxybenzoic acid (salicylic acid), and its tert-butylated positional isomers.

References

- 1. 3,5-Di-tert-butylsalicylic acid 97 19715-19-6 [sigmaaldrich.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 5. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

Solubility of 5-tert-Butyl-2-hydroxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-tert-Butyl-2-hydroxybenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this particular compound, this guide leverages data from the structurally related compound, 2-hydroxybenzoic acid (salicylic acid), to provide a comprehensive understanding of its expected solubility characteristics and the methodologies for its determination.

Introduction to this compound

This compound, a derivative of salicylic acid, is a valuable building block in organic synthesis. Its physicochemical properties, including solubility, are critical for its application in various fields, including pharmaceuticals and materials science. The presence of the bulky tert-butyl group is known to significantly influence its solubility profile compared to its parent compound, salicylic acid. This lipophilic group can enhance solubility in non-polar organic solvents while potentially reducing it in polar solvents.

Expected Solubility Profile

The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of functional groups that can participate in hydrogen bonding. Based on the structure of this compound and the known solubility of related compounds, the following trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like methanol and ethanol.

-

Moderate Solubility: Expected in less polar solvents such as chloroform.

-

Low Solubility: Expected in non-polar solvents like acetonitrile.

To provide a quantitative perspective, the following tables summarize the solubility of the parent compound, 2-hydroxybenzoic acid (salicylic acid), in various organic solvents. This data serves as a valuable reference for estimating the solubility behavior of its tert-butyl derivative.

Table 1: Solubility of 2-Hydroxybenzoic Acid (Salicylic Acid) in Various Organic Solvents

| Solvent | Temperature (°C) | Molar Solubility (mol/L) |

| Acetone | -30 to +10 | Highest among tested solvents |

| Acetonitrile | -30 to +10 | Lowest among tested solvents |

| Ethyl Acetate | -30 to +10 | High |

| Methanol | -30 to +10 | High |

| Chloroform | Not specified | Higher than in water |

| Water | 25 | 0.0161 |

| 1-Propanol | 25 | 0.132 (mole fraction) |

| 2-Propanol | 25 | 0.144 (mole fraction) |

| 2-Propanone | 25 | 0.137 (mole fraction) |

Note: The solubility of salicylic acid generally increases with increasing temperature.[1]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound like this compound is the isothermal equilibrium shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the containers in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the suspensions to settle for a predetermined period (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of the compound in the specific solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a strong estimation of its behavior can be derived from its structural similarity to salicylic acid. The bulky, lipophilic tert-butyl group is expected to enhance its solubility in non-polar organic solvents. The provided experimental protocol offers a robust framework for researchers to precisely determine the solubility of this compound in various solvents of interest, thereby facilitating its effective use in research and development.

References

The Ortho Effect: An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-butyl Group in Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of a tert-butyl group onto a benzoic acid molecule introduces significant electronic and steric effects that profoundly influence its chemical properties and reactivity. The position of this bulky substituent, particularly at the ortho-position, leads to a phenomenon known as the "ortho effect," which is primarily a manifestation of steric hindrance. This guide provides a comprehensive analysis of the steric effects of the tert-butyl group on the acidity and reactivity of benzoic acid, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles. Understanding these effects is crucial for professionals in drug development and chemical synthesis, as they dictate molecular conformation, acidity, and the accessibility of the carboxylic acid functional group to reacting species.

The "Ortho Effect": Steric Hindrance and its Consequences

The "ortho effect" describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[1] This is predominantly a steric phenomenon. When a bulky group like a tert-butyl group is positioned ortho to the carboxylic acid group, it sterically clashes with the carboxyl group.[1] This forces the carboxyl group to twist out of the plane of the benzene ring, a structural change with significant chemical repercussions.

Steric Inhibition of Resonance

In an unsubstituted benzoic acid molecule, the carboxyl group is roughly coplanar with the benzene ring, allowing for resonance between the two. This resonance delocalizes the electron density and stabilizes the molecule. However, when the tert-butyl group at the ortho position forces the carboxyl group to rotate out of the plane, this resonance is inhibited.[1] This "steric inhibition of resonance" has a pronounced effect on the acidity of the molecule.

Quantitative Analysis of Steric Effects

The steric hindrance of the tert-butyl group can be quantified by examining its impact on the acidity (pKa) and reactivity of benzoic acid isomers.

Impact on Acidity (pKa)

The acidity of benzoic acid and its tert-butyl derivatives is a clear indicator of the steric effects at play. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a measure of the strength of an acid. A lower pKa value indicates a stronger acid.

| Compound | pKa in Water (at 25°C) |

| Benzoic Acid | 4.20 |

| 2-tert-Butylbenzoic Acid | 3.54 |

| 3-tert-Butylbenzoic Acid | 4.26 |

| 4-tert-Butylbenzoic Acid | 4.38[2] |

Table 1: Comparison of pKa values for benzoic acid and its tert-butyl isomers.

As the data in Table 1 illustrates, 2-tert-butylbenzoic acid is a significantly stronger acid (lower pKa) than benzoic acid and its meta and para isomers. This is a direct consequence of the ortho effect. The steric hindrance from the ortho tert-butyl group forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance and stabilizing the carboxylate anion, thus increasing acidity. In contrast, the para-tert-butyl group, being an electron-donating group, slightly decreases the acidity compared to benzoic acid.

Impact on Reactivity: Esterification

Steric hindrance also dramatically affects the rate of reactions involving the carboxyl group, such as Fischer esterification. The bulky ortho-tert-butyl group shields the carboxylic acid from the approach of a nucleophile, such as an alcohol, slowing down the reaction rate.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted benzoic acid in an aqueous solution using potentiometric titration.

Materials:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks

-

Substituted benzoic acid sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Deionized water

Procedure:

-

Preparation of the Benzoic Acid Solution: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place a known volume (e.g., 50 mL) of the benzoic acid solution into a beaker with a magnetic stir bar. If necessary, adjust the initial pH to be acidic (around pH 2-3) by adding a small amount of 0.1 M HCl. Add KCl to maintain a constant ionic strength.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Data Analysis: Continue the titration until the pH reaches approximately 12. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can also be determined from the first derivative of the titration curve.

Comparative Fischer Esterification

This protocol can be used to compare the relative rates of esterification of benzoic acid and its tert-butyl isomers.

Materials:

-

Round-bottom flasks with reflux condensers

-

Heating mantles

-

Magnetic stirrers and stir bars

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzoic acid, 2-tert-butylbenzoic acid, 3-tert-butylbenzoic acid, and 4-tert-butylbenzoic acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Reaction Setup: In separate round-bottom flasks, place equimolar amounts (e.g., 0.05 mol) of benzoic acid and each of the tert-butylbenzoic acid isomers.

-

Addition of Reagents: To each flask, add an excess of methanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

-

Reaction: Heat the mixtures to reflux with stirring.

-

Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a saturated NaHCO₃ solution and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS or HPLC to determine the percentage conversion of the carboxylic acid to its methyl ester.

-

Data Analysis: Plot the percentage conversion versus time for each of the benzoic acid derivatives. The initial slope of these curves will give a qualitative comparison of the initial reaction rates. A more rigorous kinetic analysis can be performed by fitting the data to appropriate rate laws.

Visualizing Steric Hindrance and its Effects

Graphviz diagrams can be used to visualize the concepts and workflows described in this guide.

Caption: Logical flow of the ortho effect in 2-tert-butylbenzoic acid.

Caption: Simplified mechanism of Fischer Esterification.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The tert-butyl group exerts a powerful steric influence on the chemical behavior of benzoic acid, most notably when substituted at the ortho position. This steric hindrance leads to a quantifiable increase in acidity and a decrease in the rate of reactions at the carboxyl center. For researchers and professionals in the fields of chemical synthesis and drug development, a thorough understanding of these steric effects is indispensable for predicting molecular properties, designing synthetic routes, and developing new chemical entities with desired characteristics. The principles and experimental methodologies outlined in this guide provide a solid foundation for further investigation and application of these fundamental concepts in organic chemistry.

References

Methodological & Application

Scale-Up Synthesis of 5-tert-Butyl-2-hydroxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-tert-Butyl-2-hydroxybenzoic acid, a valuable building block in pharmaceutical and materials science. The synthesis is based on the well-established Kolbe-Schmitt reaction, a carboxylation process widely used in industrial settings.

Introduction

This compound, also known as 5-tert-butylsalicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a bulky tert-butyl group on the salicylic acid backbone, imparts unique solubility and reactivity characteristics, making it a key intermediate in the synthesis of various organic molecules. Applications include the development of novel pharmaceuticals, polymers, and specialty chemicals.

The most common and industrially viable method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction.[1][2][3] This process involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures. In the context of this compound synthesis, the readily available 4-tert-butylphenol serves as the starting material.

Synthetic Workflow

The overall workflow for the scale-up synthesis of this compound involves three main stages: phenoxide formation, carboxylation, and purification.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Phenoxide Formation

This step involves the deprotonation of 4-tert-butylphenol to form the corresponding sodium phenoxide, which is more reactive towards electrophilic aromatic substitution.

Materials:

-

4-tert-butylphenol

-

Sodium hydroxide (pellets or flakes)

-

Toluene (or another suitable azeotroping agent)

Procedure:

-

In a suitable high-pressure reactor, charge 4-tert-butylphenol and a stoichiometric equivalent of sodium hydroxide.

-

Add toluene to the mixture to aid in the azeotropic removal of water.

-

Heat the mixture under a nitrogen atmosphere with stirring.

-

Distill off the water-toluene azeotrope until no more water is collected, ensuring the formation of the anhydrous sodium 4-tert-butylphenoxide salt.

-

Remove the remaining toluene under vacuum.

Carboxylation (Kolbe-Schmitt Reaction)

The anhydrous sodium phenoxide is then carboxylated using high-pressure carbon dioxide.

Procedure:

-

Pressurize the reactor containing the anhydrous sodium 4-tert-butylphenoxide with carbon dioxide.

-

Heat the reactor to the desired reaction temperature while maintaining the pressure. The reaction is typically carried out at temperatures between 120°C and 160°C and pressures ranging from 5 to 100 atm.[1][3]

-

Maintain these conditions for several hours with continuous stirring to ensure complete carboxylation.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.

Work-up and Purification

The crude product, sodium 5-tert-butyl-2-hydroxybenzoate, is converted to the free acid and then purified.

Procedure:

-

Dissolve the solid crude product from the reactor in water.

-

Acidify the aqueous solution with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Collect the crude solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol. The compound is soluble in organic solvents like ethanol and ether and only slightly soluble in water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which will induce the crystallization of the purified product.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Data Presentation

The following table summarizes the key reaction parameters for the Kolbe-Schmitt synthesis. The values are based on typical conditions for the synthesis of substituted salicylic acids and should be optimized for the specific scale and equipment used.

| Parameter | Value | Rationale |

| Starting Material | 4-tert-Butylphenol | Commercially available and directs carboxylation primarily to the ortho position due to the directing effect of the hydroxyl group. |

| Base | Sodium Hydroxide (NaOH) | Forms the sodium phenoxide, which is highly reactive in the Kolbe-Schmitt reaction. Use of potassium hydroxide can favor para-carboxylation.[1][2] |

| Carboxylation Agent | Carbon Dioxide (CO₂) | The source of the carboxyl group. High pressure is required to increase its concentration in the reaction medium. |

| Reaction Temperature | 120 - 160 °C | Balances reaction rate and selectivity. Higher temperatures can sometimes lead to the formation of the para-isomer or decomposition. |

| Reaction Pressure | 5 - 100 atm | Ensures a sufficient concentration of CO₂ for the reaction to proceed efficiently. |

| Reaction Time | 2 - 8 hours | Dependent on temperature, pressure, and the efficiency of mixing. Reaction progress should be monitored. |

| Purification Method | Recrystallization (Ethanol/Water) | Effective for removing impurities based on the differential solubility of the product. |

Safety Considerations

-

The Kolbe-Schmitt reaction is conducted at high temperatures and pressures and should only be performed in a suitable high-pressure reactor with appropriate safety features.

-

Sodium hydroxide is corrosive and should be handled with care.

-

Organic solvents used are flammable.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

All procedures should be carried out in a well-ventilated area or a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-Butyl-2-hydroxybenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-tert-Butyl-2-hydroxybenzoic acid.

Troubleshooting Guide: Common Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Product | - Sub-optimal reaction conditions (temperature, pressure).- Presence of oxygen leading to oxidative side reactions.- Incomplete carboxylation. | - Optimize reaction time and temperature.[1]- Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.[1]- Ensure adequate pressure of carbon dioxide. |

| Formation of Isomeric Byproducts | The Kolbe-Schmitt reaction can sometimes yield a mixture of ortho and para isomers. The choice of alkali metal cation and reaction temperature can influence the regioselectivity. | - Use potassium hydroxide to favor the formation of the para-isomer if that is a significant side product, although for the target molecule the ortho-product is desired.[2][3]- Carefully control the reaction temperature, as regioselectivity can be temperature-dependent.[2] |

| Presence of Unreacted 4-tert-Butylphenol | - Incomplete reaction.- Insufficient carbon dioxide. | - Increase reaction time or temperature.- Ensure a sufficient supply and pressure of CO2.- Purification via recrystallization or column chromatography can remove unreacted starting material. |

| Formation of Dimeric Impurities | Oxidative coupling of the phenoxide intermediate can lead to the formation of biphenyl dimers, such as 2,2'-dihydroxy-5,5'-di-tert-butylbiphenyl.[1] | - Exclude oxygen from the reaction mixture by performing the reaction under an inert atmosphere.[1]- Optimize reaction time and temperature to favor carboxylation over dimerization.[1] |

| O-Alkylation or Di-tert-butylation | While less common in the Kolbe-Schmitt reaction itself, these can be side reactions in related syntheses. O-alkylation could occur if alkylating agents are present, and di-tert-butylation could result from the starting phenol reacting further.[4] | - Ensure the purity of starting materials and solvents.- Use a molar excess of the phenol to minimize di-alkylation if that is a concern.[4] |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially significant method is the Kolbe-Schmitt reaction.[2][3] This process involves the carboxylation of the potassium or sodium salt of 4-tert-butylphenol with carbon dioxide under elevated temperature and pressure.

Q2: How can I confirm the presence of side products in my reaction mixture?

A2: The presence of side products can be identified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectra of your product mixture to a pure standard of this compound will reveal the presence of impurities.

Q3: What is the best method to purify this compound from its side products?

A3: Purification can often be achieved through recrystallization from a suitable solvent system (e.g., water or ethanol/water).[5] For mixtures that are difficult to separate by recrystallization, such as isomeric or dimeric byproducts, column chromatography on silica gel is a more effective method.[4]

Q4: Can the reaction conditions be modified to improve the yield and purity of the final product?

A4: Yes, optimizing the reaction conditions is crucial. Key parameters to consider are:

-

Temperature and Pressure: These affect the rate and selectivity of the carboxylation.

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent the formation of oxidative dimerization byproducts.[1]

-

Reaction Time: Sufficient time is needed for complete carboxylation, but prolonged reaction times at high temperatures can promote side reactions.

Quantitative Data on Side Product Formation

The following table provides an example of how reaction conditions can significantly impact the yield of the desired product and the formation of a major side product in a closely related synthesis of 3,5-di-t-butylsalicylic acid via the Kolbe-Schmitt reaction.[1] This illustrates the importance of optimizing reaction parameters.

| Reaction Conditions | Yield of 3,5-di-t-butylsalicylic acid (%) | Yield of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl (%) |

| Initial (Non-optimized) | < 1 | 65 |

| Optimized (Optimized time, temp., reduced O2) | 68 | 8 |

Experimental Protocol: Kolbe-Schmitt Synthesis of this compound

This protocol is a general procedure based on the principles of the Kolbe-Schmitt reaction.

1. Preparation of Potassium 4-tert-butylphenoxide:

- In a suitable reaction vessel, dissolve 4-tert-butylphenol in a minimal amount of a high-boiling point solvent (e.g., toluene or xylene).

- Under an inert atmosphere (e.g., nitrogen), cautiously add a stoichiometric equivalent of potassium hydroxide.

- Heat the mixture to reflux to remove water via a Dean-Stark apparatus until the formation of the potassium salt is complete.

- Remove the solvent under reduced pressure to obtain the dry potassium 4-tert-butylphenoxide.

2. Carboxylation:

- Transfer the finely powdered potassium 4-tert-butylphenoxide to a high-pressure autoclave.

- Seal the autoclave and purge with carbon dioxide.

- Pressurize the autoclave with carbon dioxide to approximately 100 atm.[2][3]

- Heat the autoclave to around 125-150°C and maintain these conditions for several hours with stirring.

3. Work-up and Purification:

- Cool the reactor to room temperature and cautiously vent the excess carbon dioxide.

- Dissolve the solid product in water.

- Acidify the aqueous solution with a strong acid, such as hydrochloric acid or sulfuric acid, until the this compound precipitates.[6]

- Collect the crude product by filtration and wash with cold water.

- Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the final product.

Process Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 6. benchchem.com [benchchem.com]

how to minimize di-t-butylation in Friedel-Crafts reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts reactions, with a specific focus on minimizing di-t-butylation.

Frequently Asked Questions (FAQs)

Q1: What is di-t-butylation in the context of Friedel-Crafts reactions, and why is it a problem?

A1: Di-t-butylation is a common side reaction in Friedel-Crafts alkylation where a second tert-butyl group is added to the aromatic ring, resulting in a disubstituted product when a monosubstituted product is desired. This occurs because the initial product of the reaction, the mono-t-butylated arene, is often more reactive than the starting aromatic compound due to the electron-donating nature of the alkyl group.[1][2][3] This overalkylation, also known as polyalkylation, leads to a mixture of products, reducing the yield of the desired monosubstituted compound and complicating the purification process.[3][4]

Q2: How does steric hindrance influence the selectivity of t-butylation?

A2: Steric hindrance plays a crucial role in controlling the position and extent of t-butylation. The bulky nature of the tert-butyl group can prevent substitution at sterically hindered positions on the aromatic ring.[1][5] For instance, in the t-butylation of toluene, the para-isomer is typically the major product because the ortho positions are sterically shielded by the methyl group.[5] Similarly, starting with a sterically hindered aromatic compound can limit overalkylation.[1]

Q3: Can the choice of catalyst affect the selectivity of mono- versus di-t-butylation?

A3: Yes, the choice of catalyst can significantly impact selectivity. While traditional Lewis acids like aluminum chloride (AlCl₃) are common, they can sometimes promote overalkylation.[1][2] Research has shown that solid acid catalysts, such as zeolites (e.g., H-BEA and H-Y), can offer higher selectivity for mono-alkylation products under optimized conditions.[6][7][8] These catalysts can provide shape selectivity, favoring the formation of less sterically bulky products.[6]

Q4: Are there alternatives to alkyl halides for t-butylation that might offer better control?

A4: Yes, besides tert-butyl halides, tert-butanol can be used as an alkylating agent in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst.[7][8][9][10] The choice of the alkylating agent and the catalyst system can be optimized to improve the selectivity for the desired mono-t-butylated product.

Troubleshooting Guide

Issue 1: Excessive formation of the di-t-butylated product.

-

Possible Cause: The mono-t-butylated product is more reactive than the starting material, leading to a second alkylation.[1][2]

-

Solution:

-

Control Stoichiometry: Use a molar excess of the aromatic substrate relative to the t-butylating agent. This increases the probability of the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.[3][11]

-

Lower Reaction Temperature: Friedel-Crafts alkylations are often exothermic.[5] Lowering the reaction temperature (e.g., using an ice bath) can help control the reaction rate and improve selectivity by reducing the energy available for the second alkylation step.[5]

-

Modify Catalyst Concentration: While a sufficient amount of catalyst is necessary, using a large excess may promote side reactions. Titrate the catalyst amount to find the optimal balance for your specific reaction.

-

Change the Catalyst: Consider using a bulkier or less active Lewis acid, or explore solid acid catalysts like zeolites, which can offer shape selectivity and potentially favor the formation of the mono-alkylated product.[6][7][8]

-

Issue 2: Low or no yield of the desired t-butylated product.

-

Possible Cause: Inactive catalyst due to moisture, or a deactivated aromatic substrate.[12]

-

Solution:

-

Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[12] Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Check Substrate Compatibility: Friedel-Crafts reactions are not suitable for aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[3][12] Additionally, substrates with -NH₂ or -OH groups can react with the Lewis acid catalyst, deactivating it.[12]

-

Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst or test a small batch to confirm its activity.

-

Experimental Protocols

Key Experiment: Selective Mono-t-butylation of Toluene

This protocol provides a method for the selective synthesis of 4-tert-butyltoluene, minimizing the formation of di-t-butylated byproducts.

Materials:

-

Toluene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous)

-

Anhydrous solvent (e.g., dichloromethane or excess toluene)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel and a gas outlet

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubbing system (e.g., a trap with a dilute sodium hydroxide solution to neutralize the HCl gas produced).[5] The apparatus should be under an inert atmosphere.

-

Initial Mixture: To the flask, add anhydrous toluene and cool the flask in an ice bath to 0-5°C with stirring.[5]

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled toluene. The addition can be exothermic.[5]

-

Addition of Alkylating Agent: Place the required amount of tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the temperature between 0-5°C.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride complex.[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[12]

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[5] Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation.[5]

Quantitative Data Summary

The following table summarizes key reaction parameters that can be adjusted to minimize di-t-butylation.

| Parameter | Condition to Minimize Di-t-butylation | Rationale |

| Reactant Ratio | High excess of aromatic substrate to alkylating agent | Increases the statistical probability of the electrophile reacting with the starting material.[3][11] |

| Temperature | Low (e.g., 0-5°C) | Reduces the reaction rate and provides better control over the exothermic reaction, disfavoring the second alkylation.[5] |

| Catalyst | Less active Lewis acids or shape-selective solid acids (zeolites) | Can offer higher selectivity for the mono-alkylated product.[6][7] |

| Reaction Time | Monitored to completion of mono-alkylation | Prevents prolonged reaction times that could lead to the formation of the di-alkylated product. |

Visualizations

Caption: Factors influencing mono- vs. di-t-butylation selectivity.

Caption: Workflow for a selective Friedel-Crafts t-butylation.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

purification of crude 5-tert-Butyl-2-hydroxybenzoic acid by recrystallization

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 5-tert-Butyl-2-hydroxybenzoic acid by recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Experimental Protocol: Recrystallization of this compound

This protocol details the single-solvent recrystallization of this compound using an ethanol-water solvent system. This method is effective for removing most common impurities.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Activated carbon (optional, for colored impurities)

-

Erlenmeyer flasks (2)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Powder funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Ice bath

-

Spatula

-

Watch glass

Procedure:

-

Solvent Selection and Preparation: Prepare a mixed solvent system of ethanol and water. The ideal ratio will depend on the impurity profile, but a good starting point is a 1:1 or 2:1 (v/v) ethanol to water mixture.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of the ethanol-water solvent system to the flask.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes to allow the carbon to adsorb the colored impurities.

-

Hot Filtration:

-

To remove insoluble impurities (and activated carbon if used), perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.

-

Place a powder funnel with fluted filter paper into the neck of the preheated flask.

-